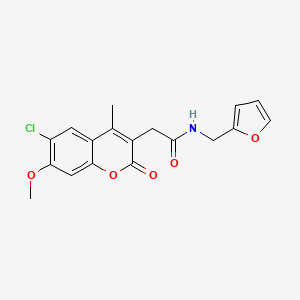
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common method is the Pechmann condensation, which is used to prepare the chromenone core. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts .
For the specific synthesis of this compound, the following steps are generally involved:
Formation of the Chromenone Core: The Pechmann condensation of 6-chloro-7-methoxy-4-methylcoumarin with acetic anhydride and a suitable catalyst.
Introduction of the Acetamide Group: The chromenone core is then reacted with furan-2-ylmethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the synthesis of dyes and pigments due to its chromenone core.
Mechanism of Action
The mechanism of action of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: Similar chromenone core but lacks the furan-2-ylmethylacetamide group.
4-Methyl-2H-chromen-2-one: Another chromenone derivative with different substituents.
7-Methylcoumarin: Similar structure but with a methyl group at a different position.
Uniqueness
What sets 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(furan-2-yl)methyl]acetamide apart is its unique combination of the chromenone core with the furan-2-ylmethylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16ClNO5 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H16ClNO5/c1-10-12-6-14(19)16(23-2)8-15(12)25-18(22)13(10)7-17(21)20-9-11-4-3-5-24-11/h3-6,8H,7,9H2,1-2H3,(H,20,21) |
InChI Key |
PMTBDQNRZVPURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















